Erucamide

Catalog No.
S584591
CAS No.
112-84-5
M.F
C22H43NO
M. Wt
337.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erucamide

CAS Number

112-84-5

Product Name

Erucamide

IUPAC Name

(Z)-docos-13-enamide

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9-

InChI Key

UAUDZVJPLUQNMU-KTKRTIGZSA-N

SMILES

Array

solubility

SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE

Synonyms

13-docosenamide, erucamide, erucilamide, erucyl amide

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N

The exact mass of the compound Erucamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in isopropanol; slightly sol in alcohol, acetone. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Erucic Acids - Supplementary Records. It belongs to the ontological category of 13-docosenamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]. However, this does not mean our product can be used or applied in the same or a similar way.

Erucamide is a long-chain, unsaturated C22 primary fatty acid amide used extensively as a slip and anti-blocking agent in the polymer industry, particularly for polyolefins like polyethylene (PE) and polypropylene (PP). Its primary function is to reduce the coefficient of friction (COF) on polymer surfaces by migrating, or 'blooming', to the surface after processing to form a thin, lubricating layer. This controlled migration is critical for optimizing the handling and performance of plastic films in high-speed automated packaging and processing operations. Erucamide is distinguished from other fatty amides by its specific molecular chain length and degree of unsaturation, which directly govern its melting point, thermal stability, and migration rate.

Substituting Erucamide with shorter-chain (C18) amides like Oleamide or saturated amides like Stearamide is often unviable due to critical differences in thermal stability and migration kinetics. Oleamide, while a potent slip agent, has a lower melting point and thermal stability, making it less suitable for higher-temperature processing common with polypropylene and some polyethylene grades. Its faster migration rate provides rapid slip but can lead to premature surface saturation, which may interfere with downstream processes like printing and sealing. Erucamide's longer C22 chain results in a higher melting point, superior thermal stability, and a slower, more controlled migration rate, providing a stable, long-lasting low-friction surface essential for applications requiring durable performance and compatibility with secondary manufacturing steps.

Superior Thermal Stability for High-Temperature Polymer Processing

Erucamide exhibits significantly better thermal stability compared to its common C18 analog, oleamide, making it the preferred choice for processing polymers at elevated temperatures. Erucamide is stable up to approximately 273-280°C, whereas oleamide is not recommended for processes exceeding 230°C. This higher thermal tolerance is critical in polypropylene (PP) film applications, which often require higher processing temperatures where oleamide would be more volatile or prone to degradation.

Evidence DimensionMaximum Recommended Processing Temperature
Target Compound Data~280°C
Comparator Or BaselineOleamide: ~230°C
Quantified DifferenceErucamide offers a ~50°C higher processing temperature window.
ConditionsPolymer film extrusion processes.

This allows for use in higher-melt-temperature resins like polypropylene without additive degradation, fuming, or die build-up, ensuring process stability and final product quality.

Controlled Migration Rate for Stable, Long-Term Slip Performance

Unlike oleamide, which migrates to the polymer surface very quickly, erucamide exhibits a slower, more controlled migration rate. This gradual blooming process forms a stable and durable lubricating layer, providing a consistent, low coefficient of friction over a longer period. While oleamide provides rapid initial slip, its effect can diminish more quickly. Erucamide's slower migration is advantageous for applications requiring sustained slip performance throughout storage and end-use, and it reduces the risk of interfering with printing or sealing operations, a known issue with fast-blooming additives.

Evidence DimensionMigration (Blooming) Rate
Target Compound DataSlow and controlled
Comparator Or BaselineOleamide: Fast
Quantified DifferenceQualitatively slower, leading to more durable, long-term slip properties.
ConditionsPost-extrusion cooling and aging of polyolefin films.

This ensures predictable, long-lasting slip performance and minimizes negative interactions with downstream processes like printing, sealing, or lamination, improving overall manufacturing yield.

Achieves Lower Long-Term Coefficient of Friction (COF)

Due to its controlled migration and formation of an effective surface layer, erucamide imparts a lower long-term coefficient of friction compared to other fatty amides. In LLDPE films, the addition of 500–2000 ppm of erucamide can reduce the kinetic COF to as low as 0.1-0.2 from a baseline of over 0.4. Comparative data indicates that while stearamide provides some friction reduction, erucamide achieves a significantly lower and more stable COF over time. This superior friction reduction is critical for high-speed film processing and packaging applications to prevent blocking and ensure smooth transport.

Evidence DimensionKinetic Coefficient of Friction (COF) in LLDPE
Target Compound DataAs low as 0.1 - 0.2
Comparator Or BaselineUnmodified LLDPE film: > 0.4
Quantified DifferenceReduction of COF by more than 50%.
ConditionsLLDPE films with erucamide loading of 500-2000 ppm.

A lower, more stable COF directly translates to improved processability, higher line speeds, reduced film blocking, and better handling in automated packaging systems.

High-Temperature Polypropylene (PP) Film Extrusion

For manufacturing PP films (e.g., BOPP, CPP), where processing temperatures can exceed the stability limit of oleamide, Erucamide is the indicated choice. Its superior thermal stability up to ~280°C ensures it does not degrade or cause excessive fuming, leading to a stable extrusion process and a high-quality film with a durable low-friction surface.

Long-Shelf-Life Packaging Films Requiring Stable Slip

In applications where plastic films are stored in rolls for extended periods or where the final packaged product requires consistent slip properties over its shelf life, Erucamide is preferred. Its slow, controlled migration ensures a lasting surface lubricating layer, preventing an increase in friction over time and maintaining performance from production through to end-use.

Films Intended for Post-Extrusion Printing or Lamination

The slower migration rate of Erucamide makes it more compatible with secondary processes compared to fast-blooming alternatives like oleamide. By preventing the rapid formation of an overly thick or greasy surface layer, it minimizes interference with ink adhesion (after corona treatment) and the performance of laminating adhesives, leading to higher yields in converting operations.

Mold Release for Polyolefin Injection Molding

As a mold release agent for PE and PP injection molding, Erucamide's thermal stability and ability to migrate to the surface are highly beneficial. It forms a lubricating layer between the polymer and the mold surface, facilitating easier ejection of parts, reducing cycle times, and improving the surface finish of the final product.

Physical Description

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Dry Powder; Other Solid
Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline]

Color/Form

SOLID

XLogP3

8.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

337.334464995 Da

Monoisotopic Mass

337.334464995 Da

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

Melting Point

75-80 °C

UNII

0V89VY25BN

GHS Hazard Statements

Aggregated GHS information provided by 676 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 412 of 676 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 264 of 676 companies with hazard statement code(s):;
H315 (99.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

112-84-5

Wikipedia

Erucamide

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Plastics -> Other functions -> Slip promoter
Cosmetics -> Viscosity controlling; Opacifying

Methods of Manufacturing

REACTION OF ERUCIC ACID WITH ANHYDROUS AMMONIA

General Manufacturing Information

Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Adhesive Manufacturing
Miscellaneous Manufacturing
Industrial Gas Manufacturing
Custom Compounding of Purchased Resins
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Printing Ink Manufacturing
Plastics Product Manufacturing
Rubber Product Manufacturing
13-Docosenamide, (13Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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